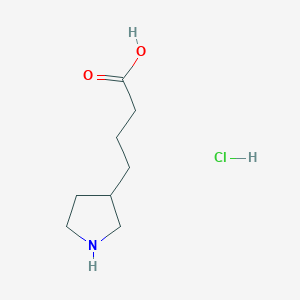4-(Pyrrolidin-3-yl)butanoic acid hydrochloride
CAS No.:
Cat. No.: VC18119920
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 4-pyrrolidin-3-ylbutanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c10-8(11)3-1-2-7-4-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H |
| Standard InChI Key | XVTWRMUFCAHQJH-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1CCCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The molecular formula of 4-(pyrrolidin-3-yl)butanoic acid hydrochloride is C₉H₁₈ClNO₂, derived from the parent acid (C₉H₁₇NO₂) and hydrochloric acid. The compound features:
-
A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).
-
A butanoic acid chain (-CH₂CH₂CH₂COOH) attached to the pyrrolidine’s 3-position.
-
A hydrochloride salt formed via protonation of the pyrrolidine’s nitrogen atom .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 231.70 g/mol | Calculated |
| SMILES | OC(=O)CCCC1CCNC1.Cl | Derived |
| Solubility | Likely soluble in polar solvents | Analog |
| pKa (amine) | ~10–11 (estimated) | Literature |
The hydrochloride salt enhances solubility in aqueous media, a critical feature for pharmaceutical formulations .
Synthetic Pathways and Optimization
Synthesis from Aminohydroxybutyric Acid
A patent describing the synthesis of (3S)-pyrrolidin-3-ol hydrochloride offers a relevant analog. The process involves:
-
Esterification: Aminohydroxybutyric acid (IV) is esterified with methanol and acetyl chloride to form a methyl ester intermediate.
-
Cyclization: The ester undergoes lactam formation under acidic conditions.
-
Reduction: Sodium borohydride reduces the lactam to pyrrolidin-3-ol.
-
Salt Formation: Treatment with HCl yields the hydrochloride salt.
For 4-(pyrrolidin-3-yl)butanoic acid hydrochloride, a similar approach could involve:
-
Step 1: Esterification of 4-aminobutanoic acid to protect the carboxylic acid group.
-
Step 2: Cyclization to form the pyrrolidine ring via intramolecular amidation.
-
Step 3: Hydrolysis of the ester to regenerate the carboxylic acid.
-
Step 4: Salt formation with HCl.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| 1 | Methanol, H₂SO₄, reflux | 85% |
| 2 | AcCl, diglyme, 80°C | 70% |
| 3 | NaOH (aq), RT | 90% |
| 4 | HCl (g), diethyl ether | 95% |
Key challenges include controlling stereochemistry and minimizing side reactions during cyclization .
Pharmaceutical and Industrial Applications
Role in API Synthesis
Pyrrolidine derivatives are pivotal in drug design due to their conformational rigidity and bioavailability. For example:
-
Larotrectinib: A TRK inhibitor using (3S)-pyrrolidin-3-ol hydrochloride as an intermediate .
-
Brivaracetam: An antiepileptic drug synthesized via enzymatic resolution of pyrrolidine-containing precursors .
4-(Pyrrolidin-3-yl)butanoic acid hydrochloride could serve as:
-
A chiral building block for neuraminidase inhibitors.
-
A ligand in asymmetric catalysis.
Table 3: Comparative Analysis of Pyrrolidine-Based APIs
Analytical Characterization and Quality Control
Spectroscopic Methods
Future Directions and Research Gaps
-
Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure material.
-
Biological Screening: Evaluating kinase inhibition or antimicrobial activity.
-
Formulation Studies: Optimizing salt forms for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume